

SIM1 methylation versus expression correlation

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: **SIM1**

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SIM1 Methylation and Obesity Association

The primary evidence for **SIM1**'s role comes from a population-based study of adolescents. The key finding is summarized in the table below.

Aspect	Description
Study Objective	Investigate association between DNA methylation in obesity-related genes and BMI percentile [1].
Sample	263 adolescents from Penn State Child Cohort [1].
Tissue	Peripheral blood leukocytes [1].
Key Finding	One specific CpG site (Chr6:100903612) in the SIM1 gene showed a significant positive association with BMI percentile [1].
Statistical Result	A 10% increase in methylation at this site was associated with a 7.2 unit increase in BMI percentile (SE=1.7). The association remained significant after multiple testing correction ($p = 4.2E-05$, FDR $q = 0.013$) [1].

Experimental Protocol for Methylation Analysis

The study that identified the **SIM1** methylation site used a robust, high-resolution methodology. Here is a breakdown of the key experimental steps:

- **Step 1 - DNA Extraction & Processing:** Genomic DNA was extracted from peripheral blood leukocytes of the 263 participants [1].
- **Step 2 - Methylation Profiling:** Genome-wide, single-nucleotide resolution DNA methylation analysis was performed using **enhanced Reduced Representation Bisulfite Sequencing (RRBS)**. This technique uses bisulfite treatment to convert unmethylated cytosines to uracils, allowing for the quantification of methylation levels at individual CpG sites [1].
- **Step 3 - Data Analysis:** A total of **165,297 analyzable CpG sites** were tested for association with age- and sex-specific BMI percentile using multivariable-adjusted linear regression models. The site in **SIM1** (Chr6:100903612) was a top hit among obesity-related genes [1].

Research Context and Limitations

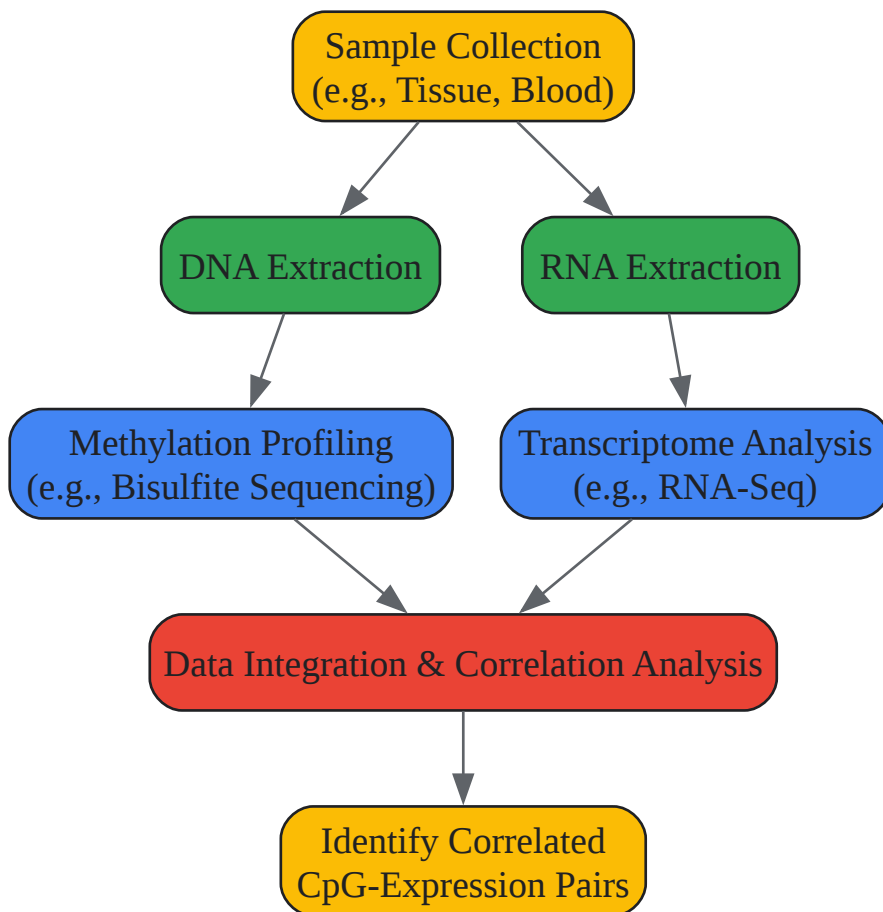
To help guide your research, it's important to understand the context and gaps in the current data.

- **Focus on Association, Not Direct Correlation:** The identified study establishes a **statistical association** between higher **SIM1** methylation and higher BMI. It does not concurrently measure **SIM1** gene expression (e.g., via RNA sequencing) in the same tissue samples to demonstrate a direct inverse correlation [1].
- **Limited Mechanistic Insight:** While the finding is significant, the study does not experimentally prove that methylation at this specific CpG site directly silences **SIM1** gene transcription. Further research is needed to confirm the causal mechanism [1].
- **Supporting Biological Rationale:** The finding is biologically plausible. The study notes that **SIM1** "plays a key role in neuronal differentiation within..." the hypothalamus, a brain region critical for regulating appetite and energy balance. This supports the idea that epigenetic dysregulation of **SIM1** could contribute to obesity [1].

Suggested Research Directions

To build upon the existing data, you could focus on the following approaches:

- **Integrative Multi-Omics Analysis:** Conduct a study that performs **parallel DNA methylation and transcriptome (RNA-Seq) analysis** on the same tissue samples (e.g., brain hypothalamic regions or other relevant models) to directly test for an inverse correlation between **SIM1** methylation and expression. The general workflow for this approach is illustrated below.



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- **Functional Validation:** Using cell models, you could employ techniques like CRISPR-based epigenome editing to selectively methylate and demethylate the identified **SIM1** CpG site and directly observe the resulting changes in gene expression.
- **Expand Literature Review:** Look for studies on syndromes or mouse models where the **SIM1** gene is haploinsufficient (only one functional copy). Research in these models may provide indirect evidence about its regulation and functional importance.

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References

1. Association between DNA methylation in obesity-related ... [nature.com]

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